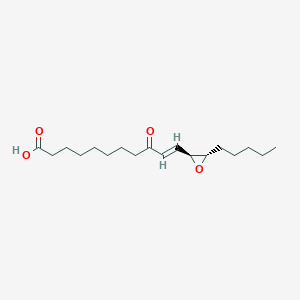

trans-EKODE-(E)-Ib

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30O4 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1 |

InChI Key |

RCMABBHQYMBYKV-GAEQQSHZSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Epoxy-Keto-Octadecenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy-keto-octadecenoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that are gaining significant interest in the scientific community. Formed through both enzymatic and non-enzymatic pathways, these lipid mediators have been implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and steroidogenesis. Their electrophilic nature allows them to interact with biological nucleophiles, thereby modulating cellular signaling and function. This technical guide provides an in-depth overview of the biological activities of EKODEs, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of EKODEs

The biological activities of EKODEs are often concentration-dependent. This section summarizes the key quantitative data from published studies to provide a clear comparison of their effects.

| Biological Effect | EKODE Isomer | Concentration/Dose | Observed Effect | Cell/System | Reference |

| Aldosterone Secretion | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | 0.5 - 5 µmol/L | Stimulation | Rat adrenal cells | [1][2] |

| Aldosterone Secretion | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | > 5 µmol/L | Inhibition | Rat adrenal cells | [1][2] |

| Nrf2-ARE Pathway Activation | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | 10 µM | 15.1-fold induction of NQO1 mRNA | IMR-32 neuroblastoma cells | [3] |

| Inflammatory Response | Not specified | 300 nM | Increased JNK phosphorylation | HCT-116 and RAW 264.7 cells | |

| Inflammatory Response | Not specified | 300 nM | Increased gene expression of pro-inflammatory cytokines | HCT-116 and RAW 264.7 cells |

Core Signaling Pathways

EKODEs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nrf2-ARE Signaling Pathway

EKODEs are potent activators of the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

PI3K/Akt Signaling Pathway

The activation of the Nrf2-ARE pathway by EKODEs is dependent on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Pro-inflammatory Signaling Pathways (JNK & NF-κB)

EKODEs can also promote inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EKODE's biological activities.

Synthesis of Epoxy-Keto-Octadecenoic Acids (EKODEs) via Wittig Reaction

This protocol outlines a general synthetic route for preparing EKODE isomers.

Workflow Diagram

Materials:

-

Appropriate unsaturated aldehyde and phosphonium salt

-

Strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF)

-

Epoxidizing agent (e.g., m-CPBA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

HPLC system with a C18 column

Procedure:

-

Phosphonium Ylide Formation:

-

Dissolve the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium and stir for 1 hour to form the ylide.

-

-

Wittig Reaction:

-

Slowly add the unsaturated aldehyde to the ylide solution at -78°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Epoxidation:

-

Dissolve the crude product from the Wittig reaction in dichloromethane.

-

Add m-CPBA and stir at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

-

Purification:

-

Purify the crude EKODE by silica gel column chromatography.

-

Further purify the desired isomer by reverse-phase HPLC.

-

Nrf2-ARE Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2-ARE pathway by EKODEs.

Workflow Diagram

Materials:

-

ARE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

EKODE stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EKODE or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the PI3K/Akt pathway upon EKODE treatment.

Workflow Diagram

Materials:

-

Cell culture reagents

-

EKODE stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with EKODE for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Epoxy-keto-octadecenoic acids are emerging as a significant class of lipid mediators with diverse and potent biological activities. Their ability to modulate key signaling pathways involved in oxidative stress and inflammation highlights their potential as both biomarkers and therapeutic targets. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex roles of EKODEs in health and disease, ultimately paving the way for novel drug development strategies.

References

The Lipid Peroxidation Product trans-EKODE-(E)-Ib: A Technical Guide for Researchers

An in-depth examination of the formation, biological activity, and experimental analysis of a key marker of oxidative stress.

Introduction

trans-Epoxy-keto-octadecenoic acid, specifically the (E)-Ib isomer (trans-EKODE-(E)-Ib), is a biologically active lipid peroxidation product derived from the non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoprotein (LDL).[1][2] Its presence and activity in biological systems are of significant interest to researchers in the fields of oxidative stress, cell signaling, and drug development due to its diverse and potent effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological functions, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a chemical formula of C18H30O4 and a molecular weight of 310.43 g/mol .[3] Also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, its structure features a trans double bond, a ketone group, and an epoxide ring, which contribute to its reactivity and biological activity.[3][4]

| Property | Value | Reference |

| Molecular Formula | C18H30O4 | |

| Molecular Weight | 310.43 g/mol | |

| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | |

| CAS Number | 478931-82-7 |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily related to cellular stress responses and steroidogenesis.

Activation of the Antioxidant Response Element (ARE)

A key function of this compound is its ability to potently activate the Antioxidant Response Element (ARE), a critical regulatory element in the expression of numerous cytoprotective genes. This activation is mediated through the NRF2 (Nuclear factor erythroid 2-related factor 2) and PI3-kinase (Phosphoinositide 3-kinase) signaling pathways.

The proposed signaling cascade is as follows:

Quantitative Data on Biological Activity

| Biological Effect | Cell Type/System | Concentration | Observed Effect | Reference |

| ARE Activation | IMR-32 neuroblastoma cells | 10 µM | Potent activation (20- to 45-fold) | |

| IMR-32 neuroblastoma cells | 32 µM | Increased activation (110-fold), with some toxicity | ||

| Steroidogenesis | Rat adrenal cells | 1-5 µM | Stimulation of aldosterone and corticosterone synthesis | |

| Inflammation | In vivo (mice) | Not specified | Exacerbates colonic inflammation and tumorigenesis |

Reactivity with Nucleophiles

The electrophilic nature of this compound allows it to react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. This reaction proceeds via a rapid Michael addition followed by a slower epoxide ring opening, forming stable adducts. These protein adducts have been proposed as potential biomarkers for in vivo detection of inflammation and oxidative stress.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, with a Wittig-type reaction being a key step. The following is a generalized workflow based on published methods.

A detailed, step-by-step protocol is outlined below:

-

Preparation of the Wittig Reagent:

-

Convert commercially available azelaic acid monomethyl ester to its corresponding acid chloride.

-

React the acid chloride with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide using n-BuLi to form the Wittig reagent.

-

-

Epoxidation:

-

Perform an epoxidation reaction on commercially available 2-octenal.

-

-

Wittig Reaction and Isomer Separation:

-

Conduct a Wittig-type reaction between the prepared Wittig reagent and the epoxidized aldehyde. This will result in a mixture of cis and trans isomers.

-

Separate the this compound isomer from the cis isomer using preparative thin-layer chromatography (TLC).

-

-

Demethylation:

-

Perform a final demethylation step using a reagent such as lithium hydroxide (LiOH) to yield the final product, this compound.

-

Detection and Quantification of this compound Adducts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the sensitive and specific detection of this compound and its adducts in biological matrices.

-

Sample Preparation: Tissues or cells can be homogenized and extracted using organic solvents. For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is typically employed.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A typical mobile phase gradient might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometric Detection: Detection is performed in negative ion mode, monitoring for the precursor ion of this compound and its specific product ions. Multiple Reaction Monitoring (MRM) is used for quantification.

Immunochemical Detection:

Polyclonal antibodies raised against EKODE-cysteine adducts can be used for detection in techniques like Western blotting and ELISA.

-

Antigen Preparation: Synthesize EKODE-cysteine adducts and conjugate them to a carrier protein (e.g., KLH or BSA) to generate an immunogen.

-

Antibody Production: Immunize animals (e.g., rabbits) with the prepared antigen to generate polyclonal antibodies.

-

Western Blotting:

-

Separate proteins from cell lysates or tissue homogenates by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the anti-EKODE-cysteine primary antibody.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.

-

ARE-Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the Antioxidant Response Element by this compound.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., IMR-32 human neuroblastoma cells) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a control plasmid (e.g., β-galactosidase) for normalization.

-

-

Treatment:

-

Treat the transfected cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Measure β-galactosidase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Express the results as fold induction of luciferase activity relative to a vehicle control.

-

Conclusion

This compound is a multifaceted lipid peroxidation product with significant implications for cellular signaling in the context of oxidative stress and inflammation. Its ability to activate the cytoprotective ARE pathway and its reactivity towards cellular nucleophiles make it a valuable biomarker and a subject of continued research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further investigate the roles of this compound in health and disease.

References

- 1. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 美国GlpBio - this compound | Cas# 478931-82-7 [glpbio.cn]

- 3. researchgate.net [researchgate.net]

- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of trans-EKODE-(E)-Ib

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, an epoxyketooctadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] Arising from the nonenzymatic autooxidation of linoleic acid during oxidative stress, this molecule has garnered significant interest within the scientific community for its diverse biological activities.[1] Structurally, it is characterized by a trans carbon-carbon double bond positioned between a 9-keto group and a 12,13-epoxy group.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in cellular signaling pathways, its reactivity with biological nucleophiles, and its effects on steroidogenesis.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate cellular stress responses, influence inflammatory pathways, and stimulate hormonal synthesis.

Activation of the Antioxidant Response Element (ARE) Pathway

A primary mechanism of action for this compound is the activation of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress.[1][2] This activation is mediated through the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).

The activation of the ARE pathway by this compound is dependent on the Phosphoinositide 3-kinase (PI3K) signaling cascade. Inhibition of PI3K has been shown to attenuate the this compound-induced activation of the ARE. This suggests that this compound likely initiates a signaling cascade that involves PI3K, leading to the activation of NRF2 and its subsequent translocation to the nucleus to bind to the ARE.

A key downstream effect of ARE activation is the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). Treatment of neuronal cells with this compound leads to a significant increase in the expression of NQO1, a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage.

Signaling Pathway: this compound-mediated ARE Activation

Caption: this compound activates the PI3K/Akt pathway, leading to NRF2 release and ARE-mediated NQO1 expression.

Stimulation of Steroidogenesis

This compound has been shown to stimulate the synthesis of aldosterone and corticosterone in adrenal cells. This effect is observed at concentrations ranging from 1 to 5 µM and appears to be mediated by an increase in intracellular calcium levels. The precise mechanism by which this compound induces this calcium influx and subsequent steroid hormone production is an area of ongoing investigation.

Logical Relationship: Stimulation of Steroidogenesis

Caption: this compound stimulates aldosterone and corticosterone synthesis in adrenal cells via increased intracellular calcium.

Covalent Adduct Formation with Cysteine Residues

A key chemical feature of this compound is its electrophilic nature, which allows it to react with biological nucleophiles. Notably, it forms stable adducts with cysteine residues through a rapid Michael addition, followed by a slower epoxide opening. This unique reactivity has led to the development of antibodies that can specifically detect these EKODE-cysteine adducts, positioning them as potential biomarkers for oxidative stress and inflammation.

Experimental Workflow: EKODE-Cysteine Adduct Formation

Caption: Reaction mechanism of this compound with cysteine residues, forming a stable adduct.

Pro-inflammatory Signaling via the JNK Pathway

In addition to its cytoprotective and steroidogenic roles, there is evidence to suggest that this compound can also exert pro-inflammatory effects. This is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Treatment of cells with this compound has been shown to increase the phosphorylation of JNK, a key event in the activation of this inflammatory cascade.

Quantitative Data Summary

| Parameter | Effect of this compound | Cell Type/System | Concentration Range | Reference |

| ARE Activation | Induction of ARE-regulated genes | Neuronal cells | 1-10 µM | |

| NQO1 Expression | Increased mRNA and protein levels | IMR-32 cells | 1-10 µM | |

| Steroidogenesis | Stimulation of aldosterone and corticosterone synthesis | Adrenal cells | 1-5 µM | |

| JNK Activation | Increased JNK phosphorylation | HCT-116 and RAW 264.7 cells | 300 nM | |

| Cysteine Adduct Formation | Rapid Michael addition followed by slow epoxide opening | In vitro reaction with N-acetyl-cysteine-methyl ester | 10 µM EKODE, 100 µM NAC-Me |

Experimental Protocols

Preparation of EKODE-Cysteine Adducts

-

Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).

-

Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the reaction mixture three times with 5 mL of ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and filter to obtain the adduct.

Kinetic Studies of the Reaction with N-Acetyl-Cysteine-Methyl Ester

-

Prepare solutions of 10 µM this compound and 100 µM N-acetyl-cysteine-methyl ester in PBS containing 20% acetonitrile.

-

Monitor the reaction in real-time by measuring the change in absorbance at 234 nm using UV spectroscopy. This wavelength corresponds to the α,β-unsaturated ketone chromophore in this compound.

-

Observe the initial rapid decrease in absorbance, indicating Michael addition, followed by a slower recovery, corresponding to the epoxide opening.

Western Blot Analysis for JNK Phosphorylation (General Protocol adapted from)

-

Culture HCT-116 or RAW 264.7 cells to 70-80% confluency.

-

Treat cells with 300 nM this compound for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize phospho-JNK levels to total JNK.

Conclusion

This compound is a lipid peroxidation product with a complex and multifaceted mechanism of action. It plays a dual role in cellular processes, acting as both a trigger for cytoprotective pathways through ARE/NRF2 activation and as a potential mediator of pro-inflammatory responses via the JNK pathway. Its ability to stimulate steroidogenesis highlights its influence on endocrine function. The unique reactivity of this compound with cysteine residues not only contributes to its biological effects but also presents an opportunity for the development of novel biomarkers for inflammatory diseases. Further research is warranted to fully elucidate the intricate signaling networks modulated by this intriguing bioactive lipid and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Linoleic Acid Oxidation Pathways to Epoxy-Keto-Octadecadienoic Acids (EKODEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy-keto-octadecadienoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest due to their potent biological activities.[1][2] These molecules are formed in vivo and in vitro through both enzymatic and non-enzymatic free radical-initiated mechanisms.[1][2][3] As electrophilic species, EKODEs can covalently modify proteins, particularly at histidine and cysteine residues, thereby influencing cellular signaling pathways and contributing to the pathophysiology of various diseases, especially those with an inflammatory component. This technical guide provides a comprehensive overview of the core pathways of EKODE formation from linoleic acid, details on their structure and analysis, and insights into their biological significance.

Pathways of EKODE Formation

The oxidation of linoleic acid to EKODEs can proceed through two primary routes: enzymatic pathways, primarily mediated by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, and non-enzymatic autoxidation.

Enzymatic Pathways

1. Lipoxygenase (LOX) Pathway:

The lipoxygenase pathway is a major route for the formation of specific EKODE isomers. The initial and rate-limiting step is the insertion of molecular oxygen into linoleic acid to form a hydroperoxide intermediate.

-

Step 1: Hydroperoxide Formation: 15-lipoxygenase (15-LOX) catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE). This reaction involves the abstraction of a hydrogen atom from the C-11 position, followed by the stereospecific insertion of oxygen at C-13.

-

Step 2: Conversion to EKODEs: The unstable 13-HpODE can then be enzymatically converted to various downstream products, including EKODEs. For instance, the formation of trans-EKODE-(E)-Ib and cis-EKODE-(E)-Ib has been observed from the decomposition of 13-HPODE.

2. Cytochrome P450 (CYP) Pathway:

Cytochrome P450 epoxygenases are another critical enzymatic system involved in the metabolism of polyunsaturated fatty acids, including linoleic acid, leading to the formation of epoxy fatty acids.

-

Step 1: Epoxidation: CYP enzymes, such as those from the CYP2C and CYP2J families, can directly epoxidize the double bonds of linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME.

-

Step 2: Further Oxidation: These EpOMEs can then undergo further oxidation to introduce a ketone functionality, yielding EKODEs. This subsequent oxidation can also be mediated by CYP enzymes or other cellular oxidases.

Non-Enzymatic Pathway (Autoxidation)

In addition to enzymatic processes, EKODEs can be formed through non-enzymatic autoxidation, a free-radical-driven process. This pathway is particularly relevant under conditions of oxidative stress. The autoxidation of linoleic acid, often promoted by factors like metal ions (e.g., Fe(II)), generates a mixture of EKODE regio- and stereoisomers.

EKODE Isomers: Structure and Nomenclature

The complexity of linoleic acid oxidation gives rise to a variety of EKODE isomers. A proposed nomenclature system helps to classify these structures based on the position of the epoxy and ketone functionalities relative to the double bond. The two main families are designated as EKODE-(E)-I and EKODE-(E)-II, where (E) denotes the stereochemistry of the carbon-carbon double bond.

| Isomer | Systematic Name | Structure (Simplified) |

| trans-EKODE-(E)-Ia | (E)-12,13-epoxy-9-keto-10-octadecenoic acid | Ketone at C9, trans-epoxide at C12-13 |

| cis-EKODE-(E)-Ia | (Z)-12,13-epoxy-9-keto-10-octadecenoic acid | Ketone at C9, cis-epoxide at C12-13 |

| This compound | (E)-9,10-epoxy-13-keto-11-octadecenoic acid | Ketone at C13, trans-epoxide at C9-10 |

| cis-EKODE-(E)-Ib | (Z)-9,10-epoxy-13-keto-11-octadecenoic acid | Ketone at C13, cis-epoxide at C9-10 |

| trans-EKODE-(E)-IIa | (E)-11,12-epoxy-9-keto-13-octadecenoic acid | Ketone at C9, trans-epoxide at C11-12 |

| trans-EKODE-(E)-IIb | (E)-10,11-epoxy-13-keto-9-octadecenoic acid | Ketone at C13, trans-epoxide at C10-11 |

Quantitative Data on EKODE Formation

The yield and concentration of EKODEs can vary significantly depending on the oxidative conditions and the biological matrix.

| Parameter | Value/Range | Context | Reference |

| Plasma Concentration | 1 - 500 nM (mean ~50 nM) | Human plasma (24 subjects) | |

| Yield from Autoxidation | 4.1% (total of 6 isomers at 18h) | Fe(II)/ascorbic acid promoted | |

| trans-EKODE-(E)-Ia: 1.24% | |||

| This compound: 1.30% | |||

| cis-EKODE-(E)-Ia: 0.34% | |||

| cis-EKODE-(E)-Ib: 0.34% | |||

| trans-EKODE-(E)-IIa: 0.41% | |||

| trans-EKODE-(E)-IIb: 0.47% | |||

| Yield from 13-HPODE | This compound: 18% | Cysteine/FeCl₃ mediated | |

| cis-EKODE-(E)-Ib: 5% | decomposition | ||

| Cellular Levels | ~100% increase in EKODE-IIb-Cys adducts | M17 cells treated with 0.1 mM H₂O₂ for 24h | |

| Tissue Levels | >300% higher in middle-aged vs. young | Human brain tissue |

Experimental Protocols

Extraction of EKODEs from Biological Tissues

A modified Folch or Bligh and Dyer method is commonly used for the extraction of lipids, including EKODEs, from biological tissues.

Materials:

-

Tissue sample

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

Protocol:

-

Weigh the frozen tissue sample and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and disruption of the tissue.

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis of EKODEs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EKODEs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 30% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific m/z transitions for each EKODE isomer and internal standard need to be determined by direct infusion of standards. For example, for an EKODE with a molecular weight of 308.4 g/mol , the precursor ion [M-H]⁻ would be m/z 307.4. Product ions would be generated by collision-induced dissociation (CID).

Signaling Pathways and Biological Activities

EKODEs are biologically active molecules that can modulate various cellular processes. One of the key signaling pathways activated by EKODEs is the Nrf2-antioxidant response element (ARE) pathway.

EKODE-Induced Nrf2-ARE Signaling

EKODEs, acting as electrophiles, can induce the expression of cytoprotective genes through the activation of the Nrf2 transcription factor. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of this pathway is also dependent on the PI3K/Akt signaling cascade.

Caption: EKODE-induced Nrf2-ARE signaling pathway.

Experimental Workflow and Logical Relationships

The study of EKODEs involves a logical workflow from their generation and extraction to their analysis and the investigation of their biological effects.

Caption: General experimental workflow for EKODE research.

Conclusion

The formation of EKODEs from linoleic acid represents a complex interplay of enzymatic and non-enzymatic oxidative processes. These reactive lipid species are not merely byproducts of oxidative stress but are now recognized as important signaling molecules. A thorough understanding of their formation pathways, isomeric diversity, and biological functions is crucial for researchers in the fields of lipidomics, cell signaling, and drug development. The methodologies outlined in this guide provide a framework for the accurate analysis of EKODEs, which will be instrumental in further elucidating their roles in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of EKODE Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of Epoxyketooctadecenoic Acid (EKODE) isomers. EKODEs are a class of lipid peroxidation products derived from linoleic acid that exhibit potent biological activities and are implicated in a range of physiological and pathological processes, including inflammation and oxidative stress. This document details the synthesis of various EKODE isomers, their reactivity, and their role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Introduction to EKODE Isomers

Epoxyketooctadecenoic acids (EKODEs) are formed in vivo and in vitro through a free radical mechanism from the oxidation of linoleic acid, a process that can be initiated by both enzymatic and non-enzymatic pathways.[1][2][3] These molecules have garnered significant interest due to their potent biological activities and their capacity to covalently modify proteins, particularly at histidine and cysteine residues.[1][2] The formation of these adducts, known as advanced lipoxidation end products (ALEs), can modulate cellular signaling pathways and serve as biomarkers for oxidative stress and inflammation.

Six notable EKODE isomers have been synthesized and characterized, categorized into two main series: EKODE-(E)-I and EKODE-(E)-II, distinguished by the position of the epoxy function relative to the enone moiety. The trans configuration of the carbon-carbon double bond is generally favored due to the free radical mechanism of formation from precursor hydroperoxides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of EKODE isomers as reported in the literature.

Table 1: Synthesis Yields of EKODE Isomers

| Isomer | Precursor | Key Reaction Steps | Yield (%) |

| trans-EKODE-(E)-Ib | Purified 13-HPODE | Homolytic decomposition | 18 |

| cis-EKODE-(E)-Ib | Purified 13-HPODE | Homolytic decomposition | 5 |

| This compound | 2-octenal | Epoxidation, Wittig-type reaction, demethylation | 63 (from demethylation) |

| cis-EKODE-(E)-Ib | 2-octenal | Epoxidation, Wittig-type reaction, demethylation | 4 (from demethylation) |

Table 2: Kinetic Data for Reaction of EKODE Isomers with Imidazole Nucleophiles

| EKODE Isomer | Nucleophile | Conditions | Observations |

| Various | Imidazole | 50 mM sodium phosphate buffer (pH 7.4), 20% ethanol, 30 °C | The reactivity of different isomers with imidazole nucleophiles varies, with some showing significantly lower reactivity. |

| EKODE-(E)-I series | Imidazole | - | Forms conjugate addition adducts where the epoxide ring remains intact. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of EKODE isomers.

Synthesis of trans- and cis-EKODE-(E)-Ib from 2-octenal

-

Epoxidation of 2-octenal: Commercially available 2-octenal is epoxidized using alkaline hydrogen peroxide (H₂O₂) to yield an α,β-epoxyaldehyde. This product is a mixture of major trans and minor cis isomers.

-

Wittig-type Reaction: The resulting epoxyaldehyde mixture is subjected to a Wittig-type reaction with a suitable phosphonium ylide to elongate the carbon chain, forming a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate.

-

Demethylation and Separation: The final step involves demethylation using lithium hydroxide (LiOH). The resulting trans- and cis-EKODE-(E)-Ib isomers are then separated using preparative thin-layer chromatography (TLC).

Generation and Detection of EKODE Isomers from Linoleic Acid Autoxidation

-

Induction of Autoxidation: Linoleic acid autoxidation is promoted by a system of iron(II) (Fe(II)) and ascorbic acid.

-

HPLC Analysis: The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC).

-

Confirmation of Isomers: The presence of the six synthesized EKODE isomers in the autoxidation mixture is confirmed by spiking the samples with the authentic, synthesized standards and observing the co-elution.

Immunochemical Detection of EKODE-Cysteine Adducts

-

Cell Culture and Treatment: Human neuroblastoma cells (M17) are treated with varying concentrations of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

-

Protein Extraction: Cell lysates are prepared from the treated and control cells.

-

Western Blot Analysis: The cell lysates are analyzed by Western blot using polyclonal antibodies specifically raised against EKODE-cysteine adducts. This allows for the detection and quantification of EKODE-modified proteins.

Signaling Pathways and Logical Relationships

EKODEs have been shown to modulate specific cellular signaling pathways, primarily related to the oxidative stress response.

Activation of the Antioxidant Response Element (ARE) Pathway

EKODEs, specifically 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, can activate the Antioxidant Response Element (ARE), a key regulatory element in the expression of cytoprotective genes. This activation is dependent on the transcription factor NRF2 and the PI3-kinase pathway. The proposed mechanism involves the alkylation of KEAP1 sulfhydryl groups by EKODE, leading to the release and nuclear translocation of NRF2, which then binds to the ARE and initiates gene transcription.

Formation of EKODE-Protein Adducts

EKODEs are electrophilic molecules that can react with nucleophilic residues on proteins, such as histidine and cysteine, to form covalent adducts. This process, known as lipoxidation, can alter protein structure and function, thereby impacting cellular processes. The formation of these adducts is a key mechanism through which EKODEs exert their biological effects.

Experimental Workflow for EKODE Isomer Synthesis and Characterization

The overall process of discovering and characterizing EKODE isomers involves several key stages, from synthesis and purification to biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles - figshare - Figshare [figshare.com]

Unraveling the Signaling Cascades of trans-EKODE-(E)-Ib: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways modulated by trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product of linoleic acid. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress responses and steroidogenesis. Herein, we detail the known mechanisms of action, present available quantitative data, and provide comprehensive experimental protocols to facilitate further research in this area.

Core Signaling Pathways of this compound

This compound is known to elicit distinct biological responses in different cell types through at least two primary signaling pathways:

-

Activation of the Antioxidant Response Element (ARE) Pathway in Neuronal Cells: In neuronal cells, this compound functions as an activator of the ARE pathway, a critical defense mechanism against oxidative stress. This leads to the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The underlying mechanism involves the modulation of the Keap1-Nrf2 protein complex. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. As an electrophilic compound, this compound is hypothesized to react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate their transcription.

-

Stimulation of Steroidogenesis in Adrenal Cells via Calcium Signaling: In adrenal cells, this compound has been shown to stimulate the synthesis of the steroid hormones aldosterone and corticosterone.[1] This effect is mediated by an increase in intracellular calcium concentrations.[1] While the precise mechanism of how this compound induces this calcium influx is not fully elucidated, it is proposed that as a lipid peroxidation product, it may alter the properties of the cell membrane, potentially affecting the function of calcium channels. This elevation in intracellular calcium then acts as a second messenger to trigger the downstream enzymatic cascade responsible for steroid hormone production.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological activity of this compound. Further dose-response and time-course studies are warranted to expand upon these findings.

| Biological Effect | Cell Type | Effective Concentration | Downstream Effect | Reference |

| Stimulation of Aldosterone and Corticosterone Synthesis | Adrenal Cells | 1-5 µM | Increased hormone production |

Signaling Pathway Diagrams

To visually represent the signaling cascades initiated by this compound, the following diagrams have been generated using the DOT language.

Caption: ARE Pathway Activation by this compound in Neuronal Cells.

Caption: Calcium-Mediated Steroidogenesis by this compound in Adrenal Cells.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the signaling pathways of this compound. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific cell lines and experimental conditions.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantitatively measures the activation of the ARE pathway by this compound.

-

Cell Culture and Transfection:

-

Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Co-transfect cells with an ARE-luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment and Lysis:

-

Treat transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (e.g., ethanol) for a specified time (e.g., 6, 12, 24 hours).

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Western Blot for NQO1 Protein Expression

This protocol details the detection of NQO1 protein levels, a downstream target of Nrf2.

-

Protein Extraction:

-

Treat neuronal cells with this compound or vehicle control.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and separate them on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against NQO1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize NQO1 protein levels to a loading control like β-actin or GAPDH.

-

Intracellular Calcium Measurement

This method measures changes in intracellular calcium concentration in adrenal cells upon treatment with this compound.

-

Cell Preparation and Dye Loading:

-

Plate adrenal cells (e.g., H295R) on glass-bottom dishes.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Imaging:

-

Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound to the cells and record the change in fluorescence ratio over time.

-

Calibrate the fluorescence ratio to intracellular calcium concentration using ionomycin and EGTA.

-

Radioimmunoassay (RIA) for Aldosterone and Corticosterone

This protocol is for the quantification of aldosterone and corticosterone secreted into the cell culture medium.

-

Sample Collection:

-

Treat adrenal cells with this compound or vehicle control for a specified duration.

-

Collect the cell culture supernatant.

-

-

Radioimmunoassay Procedure:

-

Use commercially available RIA kits for aldosterone and corticosterone.

-

Incubate the collected supernatant with a specific antibody and a radiolabeled (e.g., ¹²⁵I) hormone tracer.

-

Separate the antibody-bound hormone from the free hormone.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Determine the concentration of the hormones in the samples by comparing the results to a standard curve.

-

This technical guide provides a foundational understanding of the signaling pathways of this compound. The detailed experimental protocols are intended to empower researchers to further investigate the nuanced roles of this lipid peroxidation product in cellular function and disease.

References

trans-EKODE-(E)-Ib and Antioxidant Response Element (ARE) Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has emerged as a significant modulator of cellular defense mechanisms against oxidative stress. Its primary mode of action involves the activation of the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous cytoprotective genes. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the activation of the ARE by this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of ARE Activation by this compound

The activation of the ARE by this compound is primarily mediated through the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, being an electrophilic compound, is hypothesized to directly interact with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, newly synthesized Nrf2 is no longer targeted for degradation and can translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).

Furthermore, evidence suggests that the PI3K/Akt signaling pathway is a required upstream event for this compound-mediated ARE activation. While the precise interplay is still under investigation, it is proposed that Akt may phosphorylate Nrf2 or other pathway components, thereby facilitating Nrf2 stabilization and nuclear translocation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-mediated ARE activation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of an epoxy-keto derivative of linoleic acid (EKODE), predominantly composed of this compound, on ARE activation and downstream gene expression.

Table 1: ARE-Luciferase Reporter Gene Assay in IMR-32 Cells

| Treatment (10 µM) | Fold Activation (vs. Vehicle) |

| EKODE | ~6.5 |

| tBHQ (positive control) | ~7.0 |

| Linoleic Acid | ~1.0 |

| 15-oxo-ETE | ~2.0 |

| 13-oxo-ODE | ~1.5 |

| 9-oxo-ODE | ~1.5 |

| PGJ2 | ~2.5 |

Data adapted from a study by Wang et al. (2009).[1]

Table 2: NQO1 mRNA Expression in IMR-32 Cells (8-hour treatment)

| Treatment | Fold Induction (vs. Vehicle) |

| EKODE (1 µM) | ~2.5 |

| EKODE (10 µM) | ~4.0 |

Data adapted from a study by Wang et al. (2009).[1]

Table 3: NQO1 Protein Expression in IMR-32 Cells (24-hour treatment)

| Treatment | Relative Protein Level |

| Vehicle | Baseline |

| EKODE (10 µM) | Noticeable Increase |

| tBHQ (10 µM) | Strong Increase |

Qualitative assessment based on immunoblot analysis from Wang et al. (2009).[1]

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the ARE in response to treatment with this compound.

Workflow Diagram:

Caption: Workflow for the ARE-luciferase reporter assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., IMR-32 neuroblastoma cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Assay: Transfer a portion of the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence, which corresponds to the luciferase activity.

-

β-Galactosidase Assay: Use another portion of the cell lysate to measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Express the results as fold activation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for NQO1 Expression

This method is used to quantify the changes in mRNA levels of the ARE-regulated gene, NQO1, following treatment with this compound.

Detailed Protocol:

-

Cell Treatment: Plate cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 8 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for NQO1, and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of NQO1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change compared to the vehicle-treated control.

Western Blotting for Nrf2 and Keap1

This technique is used to detect changes in the protein levels of Nrf2 (including its nuclear translocation) and Keap1 upon treatment with this compound.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions, and GAPDH for cytoplasmic fractions).

Conclusion

This compound is a potent activator of the ARE, a key cellular defense mechanism against oxidative stress. Its action is mediated through the Keap1-Nrf2 pathway, likely involving direct modification of Keap1 and the involvement of the PI3K/Akt signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway with this compound and similar compounds. Further research is warranted to elucidate the precise molecular interactions and to fully characterize the dose- and time-dependent effects in various cell types and in vivo models.

References

The Influence of trans-EKODE-(E)-Ib on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, on steroid hormone production (steroidogenesis). The document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways.

Core Findings: Modulation of Adrenal Steroidogenesis

This compound has been identified as a potent stimulator of steroidogenesis in adrenal cells. It selectively enhances the production of aldosterone in zona glomerulosa cells and corticosterone in zona fasciculata cells. This effect is dose-dependent and occurs at micromolar concentrations. The primary mechanism of action involves the mobilization of intracellular calcium, which initiates a signaling cascade impacting the early stages of steroid synthesis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on steroid hormone production in isolated rat adrenal cells.

Table 1: Effect of this compound on Aldosterone Production in Rat Adrenal Zona Glomerulosa Cells

| This compound Concentration (µM) | Aldosterone Production |

| 1 - 30 | Stimulatory |

| > 50 | Inhibitory |

Data synthesized from Goodfriend et al. (2002).[1]

Table 2: Effect of this compound on Corticosterone Production in Rat Adrenal Zona Fasciculata Cells

| This compound Concentration (µM) | Corticosterone Production |

| ≥ 5 | Stimulatory |

| High Concentrations | No observed inhibition |

Data synthesized from Goodfriend et al. (2002).[1]

Table 3: Effect of EKODE on Pregnenolone Production in Rat Adrenal Zona Fasciculata/Reticularis Cells

| Treatment Condition | Pregnenolone Production |

| Basal | Increased with 13.1 µM and 26.0 µM EKODE |

| cAMP-stimulated (0.1 mM) | Increased with 13.1 µM and 26.0 µM EKODE |

| cAMP-stimulated (1.0 mM) | Decreased effect of cAMP |

Data from Bruder et al. (2003). This study suggests that EKODE's primary action is on the early steroidogenic pathway, likely involving cholesterol transport.[2][3][4]

Signaling Pathway of this compound in Steroidogenesis

The stimulatory effect of this compound on steroidogenesis is initiated by an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium is not due to an influx from the extracellular environment but rather from the mobilization of calcium from intracellular stores, specifically from inositol trisphosphate (InsP3)-sensitive pools. This elevated intracellular calcium is hypothesized to activate the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway. Activated CaMKs can then phosphorylate and activate transcription factors and other proteins involved in the expression and function of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein plays a critical role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion to pregnenolone occurs by the P450scc enzyme.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to trans-EKODE-(E)-Ib-Mediated Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has been identified as a modulator of key physiological processes, including steroidogenesis in adrenal cells and the antioxidant response in neuronal cells. A critical aspect of its mechanism of action is the induction of a rise in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides a comprehensive overview of the current understanding of this compound-mediated calcium signaling, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways. Due to the limited availability of specific mechanistic data for this compound, this guide combines established knowledge with generalized experimental approaches for elucidating its precise effects on intracellular calcium dynamics.

Introduction

This compound is an epoxy-keto-octadecenoic acid that emerges from the non-enzymatic oxidation of linoleic acid, a process often associated with oxidative stress.[1] Its recognized biological activities include the stimulation of aldosterone and corticosterone synthesis in adrenal cells, an effect that is reportedly dependent on an increase in [Ca²⁺]i.[1] Furthermore, it activates the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress, in neuronal cells.[1] Despite these observations, the specific molecular mechanisms by which this compound elicits an increase in intracellular calcium remain to be fully elucidated. This guide aims to bridge this knowledge gap by providing a foundational understanding and practical methodologies for researchers investigating this signaling pathway.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data specifically detailing the dose-response relationship, kinetics, and amplitude of the [Ca²⁺]i increase induced by this compound. The primary available data point is the effective concentration range for stimulating steroidogenesis, which is reported to be 1-5 µM in adrenal cells.[1]

Table 1: Reported Biological Activity of this compound

| Biological Effect | Cell Type | Effective Concentration | Downstream Effect | Citation |

| Stimulation of Aldosterone and Corticosterone Synthesis | Adrenal Cells | 1-5 µM | Increase in Intracellular Calcium | [1] |

| Activation of Antioxidant Response Element (ARE) | Neuronal Cells | Not Specified | Induction of Cytoprotective Genes (e.g., NQO1) |

Putative Signaling Pathways

The precise signaling cascade initiated by this compound leading to a rise in [Ca²⁺]i is not yet defined. Based on general principles of intracellular calcium regulation, several potential pathways could be involved. The following diagrams illustrate hypothetical models for the mechanism of action of this compound.

Figure 1: Hypothetical G-Protein Coupled Receptor (GPCR) mediated pathway for this compound induced calcium release.

Figure 2: Hypothetical direct modulation of plasma membrane ion channels by this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for investigating the intracellular calcium signaling effects of this compound.

Cell Culture and Preparation

-

Cell Lines:

-

Adrenal Cells: Human adrenocortical carcinoma cell line (e.g., NCI-H295R) or primary adrenal cells.

-

Neuronal Cells: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for NCI-H295R, DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: For fluorescence microscopy, seed cells onto glass-bottom dishes or 96-well optical-bottom plates at a density that allows for individual cell imaging (e.g., 5 x 10⁴ cells/well). Allow cells to adhere and grow for 24-48 hours before experimentation.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol utilizes a ratiometric fluorescent calcium indicator, Fura-2 AM, which allows for accurate measurement of [Ca²⁺]i independent of dye concentration and cell thickness.

-

Reagent Preparation:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with 20 mM HEPES, pH 7.4.

-

Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO.

-

-

Cell Loading with Fura-2 AM:

-

Wash cells twice with Loading Buffer.

-

Incubate cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with Loading Buffer to remove extracellular dye.

-

Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence imaging system or a plate reader capable of dual-excitation ratiometric measurements.

-

Excite Fura-2 sequentially at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Add this compound at the desired final concentration (e.g., 1-10 µM) and record the change in the fluorescence ratio over time.

-

Controls: Include a vehicle control (solvent alone) and a positive control (e.g., ATP or ionomycin) to ensure cell responsiveness.

-

-

Data Analysis and Calibration:

-

The ratio of the fluorescence intensities (R = F340/F380) is proportional to the [Ca²⁺]i.

-

To convert the ratio to absolute [Ca²⁺]i, perform a calibration at the end of each experiment using a calcium ionophore (e.g., 5 µM ionomycin) in the presence of a calcium-saturating solution (e.g., 2 mM CaCl₂) to obtain R_max, followed by a calcium-free solution containing a chelator (e.g., 10 mM EGTA) to obtain R_min.

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) (where K_d is the dissociation constant of Fura-2 for Ca²⁺, ~224 nM; Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-bound states).

-

Investigating the Source of the Calcium Increase

To determine whether the [Ca²⁺]i rise is due to influx from the extracellular space or release from intracellular stores, the following experiments can be performed.

-

Role of Extracellular Calcium:

-

Perform the calcium measurement assay as described in section 4.2, but in a calcium-free Loading Buffer (containing ~100 µM EGTA to chelate residual calcium).

-

Abolition or significant reduction of the this compound-induced [Ca²⁺]i rise in the absence of extracellular calcium would indicate a primary role for calcium influx.

-

-

Role of Intracellular Stores (Endoplasmic Reticulum):

-

Pre-treat cells with thapsigargin (e.g., 1 µM for 10-20 minutes), an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER calcium stores.

-

After thapsigargin treatment, stimulate the cells with this compound in a calcium-free buffer.

-

If the this compound-induced calcium signal is blocked or greatly diminished after store depletion, it suggests that the primary mechanism involves release from the ER.

-

Experimental and Logical Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's effect on intracellular calcium signaling.

Figure 3: Logical workflow for investigating this compound-induced calcium signaling.

Conclusion

This compound is an intriguing bioactive lipid with demonstrated effects on cellular function that are linked to the modulation of intracellular calcium. While the precise mechanisms remain an active area for investigation, the experimental frameworks and hypothetical pathways presented in this guide offer a robust starting point for researchers. A thorough characterization of the this compound-induced calcium signal will not only enhance our fundamental understanding of lipid signaling but also potentially unveil new therapeutic targets for conditions involving aberrant steroidogenesis or oxidative stress. The systematic application of the outlined protocols will be instrumental in deciphering the intricate role of this compound in cellular physiology and pathophysiology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-EKODE-(E)-Ib

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-EKODE-(E)-Ib, also known as (10E)-12,13-epoxy-9-oxo-10-octadecenoic acid isobutylamide, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is one of six major epoxy-keto-octadecenoic acid (EKODE) isomers generated during nonenzymatic autooxidation of linoleic acid.[1] This molecule has garnered significant interest due to its potent biological activities, including the activation of the antioxidant response element (ARE) in neuronal cells and the stimulation of aldosterone and corticosterone synthesis.[1] The ability to synthesize specific EKODE isomers like this compound is crucial for further investigation into their biological functions and potential therapeutic applications.[3]

This document provides a detailed protocol for the chemical synthesis of this compound, based on a reverse Wittig coupling strategy.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) |

| 1 | Acid Chloride Formation | Azelaic acid monomethyl ester 1 | Oxalyl chloride, DMF | Acid chloride 9 | 91% |

| 2 | Wittig Reagent Formation | Acid chloride 9 | Methyltriphenylphosphonium bromide, n-BuLi | Wittig reagent 10 | - |

| 3 | Wittig Coupling | Wittig reagent 10 | Aldehyde 12 | Methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate 13 | 65% |

| 4 | Demethylation and Isomer Separation | Compound 13 | LiOH | This compound | 63% |

| cis-EKODE-(E)-Ib | 4% |

Experimental Protocol

The synthesis of this compound is achieved through a four-step process starting from commercially available azelaic acid monomethyl ester.

Step 1: Synthesis of Acid Chloride 9

-

To a solution of azelaic acid monomethyl ester 1 in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess reagents under reduced pressure to yield the acid chloride 9 . The reported yield for this step is 91%.

Step 2: Formation of Wittig Reagent 10

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a stoichiometric amount of n-butyllithium (n-BuLi) to generate the ylide.

-

To the resulting ylide solution, add the acid chloride 9 to form the Wittig reagent 10 .

Step 3: Wittig Coupling to form Compound 13

-

In a separate flask, prepare a solution of the appropriate aldehyde precursor 12 .

-

Add the freshly prepared Wittig reagent 10 to the solution of aldehyde 12 .

-

Allow the reaction to proceed, monitoring for the formation of the product by TLC. This Wittig-type reaction elongates the chain and results in a mixture of cis and trans isomers of methyl 13-oxo-9,10-epoxy-11(E)-octadecenoate 13 .

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain compound 13 in a 65% yield.

Step 4: Demethylation and Separation of this compound

-

Dissolve the mixture of isomers of compound 13 in a suitable solvent mixture (e.g., THF/water).

-

Add lithium hydroxide (LiOH) to the solution to carry out the demethylation of the methyl ester.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Separate the trans and cis isomers using preparative thin-layer chromatography (TLC).

-

This final step yields 63% of this compound and 4% of cis-EKODE-(E)-Ib.

Visualizations

Synthesis Workflow for this compound

Caption: A flowchart illustrating the multi-step synthesis of this compound.

References

- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aldol Condensation in the Synthesis of trans-EKODE-(E)-Ib and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is involved in cellular signaling pathways related to oxidative stress and inflammation, making it a molecule of interest for drug development and biomedical research.[2][3] The synthesis of various epoxyketooctadecenoic acid (EKODE) isomers often employs key chemical reactions, including the aldol condensation, to construct the carbon skeleton.[4][5] This document provides detailed application notes and protocols focusing on the use of aldol condensation in the synthesis of EKODE isomers, with a specific focus on a protocol relevant to the synthesis of precursors for molecules structurally related to this compound.

Data Presentation

The following table summarizes the yields for key steps in the synthesis of EKODE isomers, including an aldol condensation step used in the synthesis of a precursor to trans-EKODE-(E)-IIb.

| Reaction Step | Product | Yield (%) | Reference |

| Aldol Condensation | Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate | 38 | |

| Dehydration | Methyl 9,12-dioxo-10(E)-octadecenoate | 78 | |

| Demethylation | trans-EKODE-(E)-IIb | 31 | |

| Wittig Reaction | Methyl 11-oxo-9(E),12(E)-octadecadienoate | 59 | |

| Epoxidation & Demethylation | This compound and cis-EKODE-(E)-Ib | 63 (trans), 4 (cis) |

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate (Precursor to trans-EKODE-(E)-IIb)

This protocol describes the aldol condensation between methyl 9-oxononanoate and 3-nonen-2-one to yield methyl 9-hydroxy-11-oxooctadec-12(E)-enoate, a key intermediate in the synthesis of trans-EKODE-(E)-IIb.

Materials:

-

Methyl 9-oxononanoate

-

3-Nonen-2-one

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of 3-nonen-2-one (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.

-

Add a solution of methyl 9-oxononanoate (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-